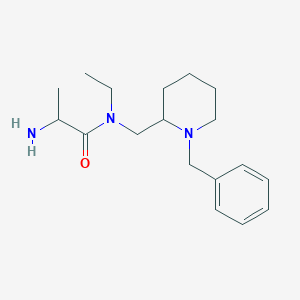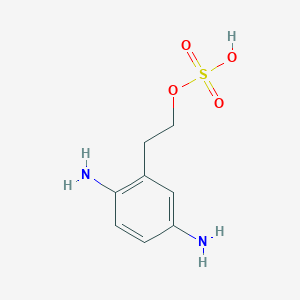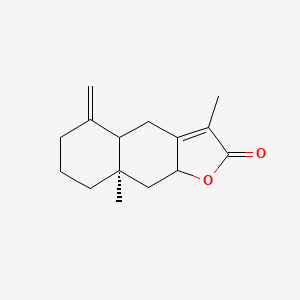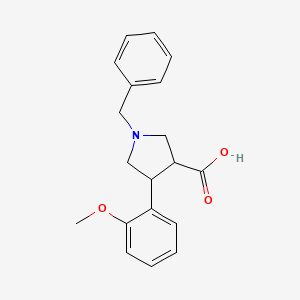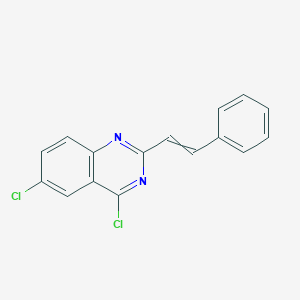![molecular formula C15H25N5O4 B14790778 tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)
tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a pyrazole moiety, which is further functionalized with a nitro group. The presence of a tert-butyl carbamate group adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.
Coupling Reaction: The pyrazole and piperidine rings are coupled using a suitable linker, such as a halomethyl compound, under basic conditions.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield corresponding amines.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Amines: From reduction of the nitro group.
Substituted Pyrazoles: From electrophilic aromatic substitution.
Deprotected Amines: From hydrolysis of the carbamate group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: It can be used in studies involving receptor-ligand interactions.
Medicine
Drug Development:
Diagnostic Agents: The compound can be labeled with radioactive isotopes for use in diagnostic imaging.
Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperidine and pyrazole rings can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The carbamate group provides stability and facilitates transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate: shares structural similarities with other piperidine and pyrazole derivatives.
N-tert-Butoxycarbonyl-3-piperidone: Similar in having a piperidine ring and a carbamate group.
1-Methyl-4-nitro-1H-pyrazole: Similar in having a pyrazole ring with a nitro group.
Uniqueness
- The combination of a piperidine ring, pyrazole moiety, nitro group, and tert-butyl carbamate group in a single molecule makes (S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate unique. This unique structure imparts specific reactivity and biological activity that may not be present in other similar compounds.
Properties
Molecular Formula |
C15H25N5O4 |
|---|---|
Molecular Weight |
339.39 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H25N5O4/c1-15(2,3)24-14(21)16-8-11-6-5-7-19(10-11)13-12(20(22)23)9-17-18(13)4/h9,11H,5-8,10H2,1-4H3,(H,16,21) |
InChI Key |
DDOCCVHZCOQGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=C(C=NN2C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)
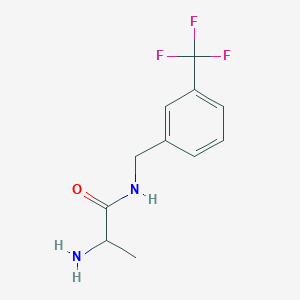
![(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)
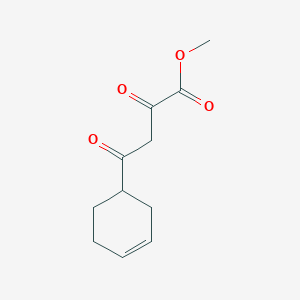

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B14790751.png)
![N-{2-[(N,N-Diethylglycyl)amino]-5-(trifluoromethyl)phenyl}-4-methyl-3-[2-(methylamino)quinazolin-6-YL]benzamide](/img/structure/B14790754.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
